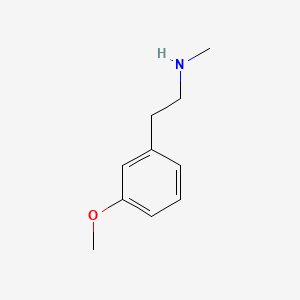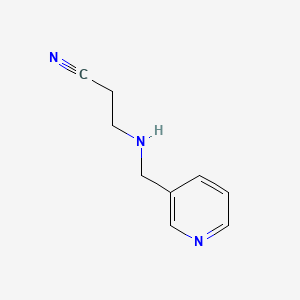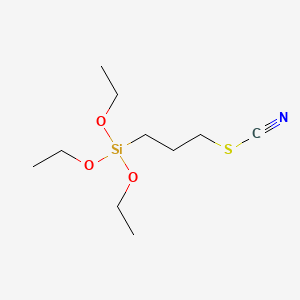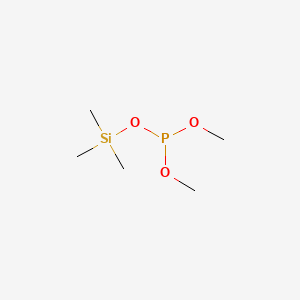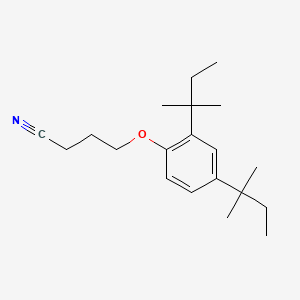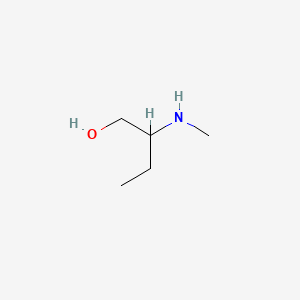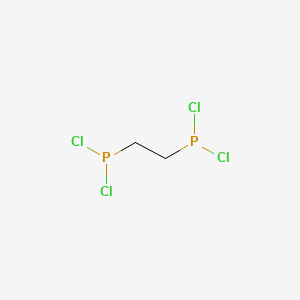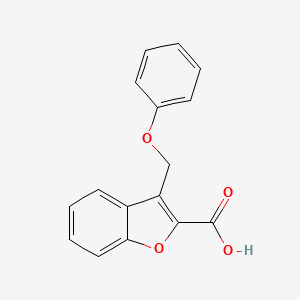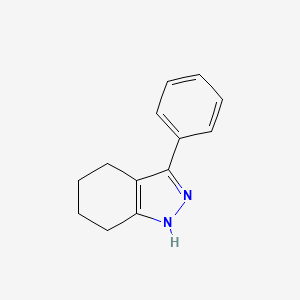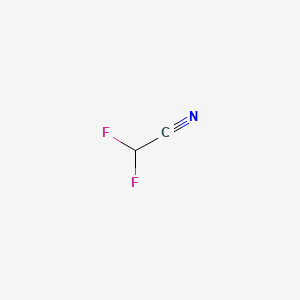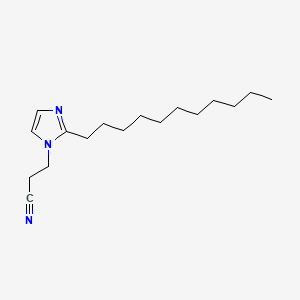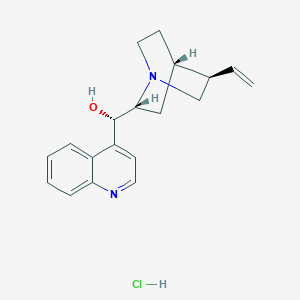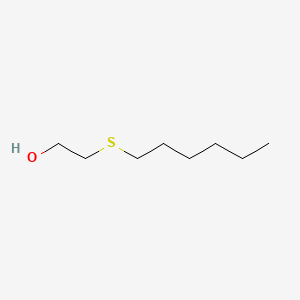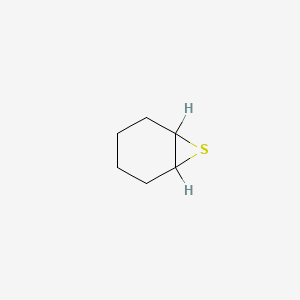
Cyclohexene sulfide
概要
説明
Cyclohexene sulfide is a sulfur-containing hydrocarbon with a cyclic structure . It is a colorless and volatile liquid with a distinctive odor . It demonstrates solubility in various organic solvents, making it suitable as a solvent in industrial processes .
Synthesis Analysis
Cyclohexene sulfide has been used in the synthesis of sulfur-rich polymers through the copolymerization of cyclohexene sulfide and carbon disulfide using chromium complexes . Another synthesis method involves the acid-catalyzed dehydration of cyclohexanol .Molecular Structure Analysis
The molecular formula of Cyclohexene sulfide is C6H10S . It has a cyclic structure with a sulfur atom incorporated into the ring .Chemical Reactions Analysis
Cyclohexene sulfide has been involved in various chemical reactions. For instance, it has been used in the coupling of cyclohexene oxide and carbon disulfide . Another study investigated the combustion of cyclohexene in air, which could involve cyclohexene sulfide as an intermediate .Physical And Chemical Properties Analysis
Cyclohexene sulfide is a liquid at room temperature and has a sharp, sweet smell that is similar to chloroform . It has a boiling point of 82.98°C (181.36°F) and a melting point of -103.5°C (-154.3°F) . The compound is less dense than water and its vapor is heavier than air .科学的研究の応用
Cyclohexene sulfide is a sulfur-containing hydrocarbon with a cyclic structure that finds diverse applications . Here are some of its uses:
-
Compound Synthesis : Cyclohexene sulfide is used in the synthesis of various compounds. Its reactivity and solubility in organic solvents make it a useful reagent in chemical reactions .
-
Lubricant : Due to its chemical properties, Cyclohexene sulfide can be used as a lubricant in various industrial processes .
-
Fuel Additive : Cyclohexene sulfide can also be used as a fuel additive. Its properties can enhance the performance of fuels .
-
Protein Research : Cyclohexene sulfide has been utilized to investigate the structure and functionality of proteins. It can interact with proteins and help in understanding their structure and function .
-
Enzyme Mechanism Study : It has been used to investigate the mechanisms of action of different enzymes. By interacting with enzymes, it can help in understanding their mechanisms of action .
-
DNA Structure Study : Cyclohexene sulfide can also be used to study DNA structure. It can interact with DNA and help in understanding its structure .
-
Industrial Synthesis : Cyclohexene sulfide serves as an intermediate in the industrial synthesis of various compounds, including adipic acid and caprolactam, both of which are precursors to nylon .
-
Solvent : Due to its non-polar nature, it is an effective solvent for non-polar substances and is used in laboratories for this purpose .
-
Research and Development : In research settings, cyclohexene sulfide is often used as a reference compound in spectroscopy studies due to its easily identifiable characteristics .
-
Health Effects and Safety : Exposure to cyclohexene sulfide can pose several health risks. The substance can cause irritation to the eyes, skin, and respiratory system. In extreme cases, it can cause nausea, headache, and dizziness .
-
Environmental Impact and Disposal : Like many industrial chemicals, cyclohexene sulfide can have a significant impact on the environment. When released into the environment, cyclohexene sulfide can persist in the soil or water for extended periods, posing a potential risk to ecosystems .
-
Regulation and Compliance : Various countries and regulatory bodies have guidelines concerning the handling, storage, and disposal of cyclohexene sulfide. For example, in the United States, the Occupational Safety and Health Administration (OSHA) provides permissible exposure limits (PELs) for cyclohexene sulfide .
-
Adipic Acid and Caprolactam Synthesis : Cyclohexene sulfide serves as an intermediate in the industrial synthesis of various compounds, including adipic acid and caprolactam, both of which are precursors to nylon .
-
Spectroscopy Studies : In research settings, cyclohexene sulfide is often used as a reference compound in spectroscopy studies due to its easily identifiable characteristics .
-
Health and Safety : Exposure to cyclohexene sulfide can pose several health risks. The substance can cause irritation to the eyes, skin, and respiratory system. In extreme cases, it can cause nausea, headache, and dizziness .
-
Environmental Impact : Like many industrial chemicals, cyclohexene sulfide can have a significant impact on the environment. When released into the environment, cyclohexene sulfide can persist in the soil or water for extended periods, posing a potential risk to ecosystems .
-
Regulation and Compliance : Various countries and regulatory bodies have guidelines concerning the handling, storage, and disposal of cyclohexene sulfide. For example, in the United States, the Occupational Safety and Health Administration (OSHA) provides permissible exposure limits (PELs) for cyclohexene sulfide .
-
Green Chemistry : There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly. This includes the development of catalysts that can facilitate the conversion of benzene to cyclohexene at lower temperatures, reducing energy consumption .
Safety And Hazards
Cyclohexene sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly . This includes the development of catalysts that can facilitate the conversion of benzene to cyclohexene at lower temperatures, reducing energy consumption .
Relevant papers on Cyclohexene sulfide include studies on the kinetic model of cyclohexene–air combustion , the coupling of cyclohexene oxide and carbon disulfide , and the synthesis of sulfur-rich polymers .
特性
IUPAC Name |
7-thiabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJNIJNYRPOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951265 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexene sulfide | |
CAS RN |
286-28-2 | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epithiocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Thiabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epithiocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




